molecular formula C25H26O5 B1260536 4''-Deoxyisoterprenin

4''-Deoxyisoterprenin

Cat. No. B1260536
M. Wt: 406.5 g/mol
InChI Key: ZIEWHNVQIGXHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4''-Deoxyisoterprenin is a natural product found in Aspergillus candidus with data available.

Scientific Research Applications

Cytotoxic Properties in Marine-Derived Fungi

4'-Deoxyisoterprenin has been identified as a cytotoxic substance in marine-derived fungi, specifically Aspergillus candidus. Research indicates its potential in exerting cytotoxic effects against human epidermoid carcinoma cells, highlighting its relevance in cancer research and therapy (Wei et al., 2007).

Biodegradation and Environmental Impact

Studies have focused on the biodegradation processes of compounds like 4'-Deoxyisoterprenin, particularly their breakdown and impact in environmental settings. This includes research on microbial communities' response to such compounds, shedding light on ecological implications and bioremediation strategies (Xia et al., 1995).

Potential in Anti-Mycobacterial Therapy

4'-Deoxyisoterprenin has been investigated for its anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. Its efficacy in inhibiting certain strains of tuberculosis, including multi-drug resistant forms, positions it as a potential candidate for tuberculosis treatment and drug development (Wang et al., 2013).

Role in Cellular Physiology and Pathology

Research in the field of lipid peroxidation has included studies on molecules like 4'-Deoxyisoterprenin. Such research is pivotal in understanding cellular processes, disease mechanisms, and potential therapeutic targets in various health conditions (Ayala et al., 2014).

Molecular Genetic Analysis

Molecular genetic techniques have been employed to understand the impact of compounds like 4'-Deoxyisoterprenin on soil microbial communities. This research aids in comprehending the genetic and molecular basis of environmental responses to chemical compounds (Xia et al., 1995).

properties

Product Name

4''-Deoxyisoterprenin

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

2-[4-hydroxy-3-(3-methylbut-2-enoxy)phenyl]-3,6-dimethoxy-5-phenylphenol

InChI

InChI=1S/C25H26O5/c1-16(2)12-13-30-21-14-18(10-11-20(21)26)23-22(28-3)15-19(25(29-4)24(23)27)17-8-6-5-7-9-17/h5-12,14-15,26-27H,13H2,1-4H3

InChI Key

ZIEWHNVQIGXHRC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=CC(=C1)C2=C(C=C(C(=C2O)OC)C3=CC=CC=C3)OC)O)C

synonyms

4''-deoxyisoterprenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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